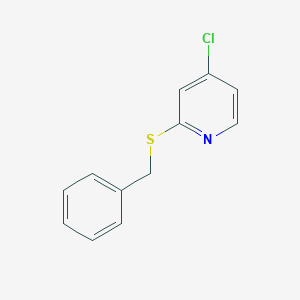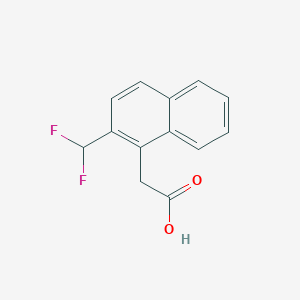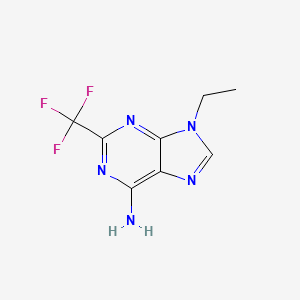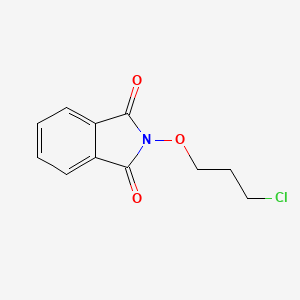
(E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one typically involves the condensation of 2-nitrobenzaldehyde with an appropriate amine, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Substitution: The benzylidene group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups into the benzylidene moiety.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and interactions.
Medicine: Potential use as an antibiotic or enzyme inhibitor.
Industry: Applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene moiety can interact with active sites of enzymes, inhibiting their activity. The oxazolidinone ring can also play a role in binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Cycloserine: A structural analog used as an antibiotic.
Uniqueness
(E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one is unique due to its specific nitrobenzylidene moiety, which can impart distinct chemical and biological properties compared to other oxazolidinones.
Propriétés
Formule moléculaire |
C10H9N3O4 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7- |
Clé InChI |
OHYXOGZWSSNLON-XFFZJAGNSA-N |
SMILES isomérique |
C1COC(=O)N1/N=C\C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)



![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)





![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)


![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
